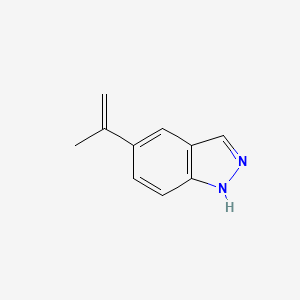

5-(prop-1-en-2-yl)-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. iucr.org This designation stems from its ability to bind to a wide array of biological targets, making it a valuable framework in the design and discovery of new therapeutic agents. iucr.orgresearchgate.net The versatility of the indazole core is underscored by its presence in a number of commercially available drugs, where it contributes to a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects. researchgate.netimist.ma

The unique chemical properties of indazoles, including their tautomeric forms, contribute to their diverse applications. researchgate.neta2bchem.com The synthetic accessibility of the indazole core allows for extensive functionalization, enabling chemists to generate large libraries of compounds for structure-activity relationship (SAR) studies. iucr.org This adaptability has led to the development of successful drugs such as Pazopanib, a multi-kinase inhibitor for treating certain cancers. iucr.org The desirable drug-like properties of many indazole derivatives, such as good solubility and metabolic stability, further enhance their appeal in pharmaceutical research. iucr.org

Rationale for Investigating 5-(prop-1-en-2-yl)-1H-Indazole

While extensive research exists for the broader indazole class, specific academic investigation into this compound is less documented in readily available literature. However, the rationale for its investigation can be inferred from the study of analogous structures. The introduction of an alkenyl group, such as the prop-1-en-2-yl moiety, can significantly influence the compound's steric and electronic properties, potentially modulating its biological activity.

The basic properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1426425-85-5 |

| Molecular Formula | C10H10N2 |

| Molecular Weight | 158.20 g/mol |

| Data sourced from A2B Chem. a2bchem.com |

Overview of Academic Research Perspectives and Methodologies

The academic investigation of indazole derivatives employs a range of methodologies, from synthesis and characterization to computational and biological studies. Synthetic strategies are diverse and continually evolving, with recent advances focusing on catalyst-based and green chemistry approaches to enhance efficiency and selectivity. mdpi.com

Common synthetic routes to functionalized indazoles include:

N-alkylation: As demonstrated in the synthesis of 5-nitro-1-(prop-2-en-1-yl)-1H-indazole, where 5-nitro-1H-indazole is reacted with allyl bromide. iucr.orgresearchgate.net

Cyclization Reactions: Various methods exist to construct the indazole ring itself, often involving the formation of the N-N bond. kuleuven.be

Cross-coupling Reactions: To introduce substituents at various positions of the indazole core.

Once synthesized, these compounds are typically characterized using a suite of analytical techniques:

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structure elucidation.

Mass Spectrometry: To determine the molecular weight and fragmentation patterns.

X-ray Crystallography: Provides definitive information on the three-dimensional structure of crystalline compounds. For instance, the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole was determined by single-crystal X-ray analysis. imist.ma

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are also pivotal in predicting the biological activities of novel indazole derivatives and guiding the design of more potent and selective compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

5-prop-1-en-2-yl-1H-indazole |

InChI |

InChI=1S/C10H10N2/c1-7(2)8-3-4-10-9(5-8)6-11-12-10/h3-6H,1H2,2H3,(H,11,12) |

InChI Key |

WLJAWTGDWNIVGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC2=C(C=C1)NN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Prop 1 En 2 Yl 1h Indazole and Analogues

Strategic Approaches to Introduce the Prop-1-en-2-yl Moiety

The introduction of the prop-1-en-2-yl group onto the C5 position of the indazole core is a synthetic challenge that can be addressed through several strategic carbon-carbon bond-forming reactions. These methods typically involve either the coupling of a pre-functionalized indazole with an isopropenyl-containing reagent or the construction of the isopropenyl group from a different functional handle already present at the C5 position.

Carbon-Carbon Bond Formation at Position 5 of the Indazole Core

The formation of the C(sp²)-C(sp²) bond between the indazole C5 position and the isopropenyl group is most effectively achieved using modern cross-coupling reactions. A common precursor for these reactions is a 5-halo-1H-indazole, typically 5-bromo-1H-indazole, which provides a reactive site for transition metal-catalyzed processes.

Plausible Synthetic Routes to 5-(prop-1-en-2-yl)-1H-indazole:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for C-C bond formation. The synthesis would involve the coupling of 5-bromo-1H-indazole with isopropenylboronic acid or its esters. This method is widely used for functionalizing the indazole ring system due to its high yields and tolerance of various functional groups. nih.gov The reaction is typically performed in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], and a base like potassium carbonate. nih.gov

Wittig Reaction: An alternative strategy involves a two-step process starting from 5-acetyl-1H-indazole. The acetyl group's carbonyl carbon is an electrophilic site suitable for nucleophilic attack by a phosphorus ylide. The Wittig reaction of 5-acetyl-1H-indazole with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a Wittig reagent, would yield the desired this compound. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction is highly reliable for converting ketones into alkenes with a fixed double bond position. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction provides another pathway by coupling a 5-halo-1H-indazole with isopropene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process forms the C-C bond by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. In this context, 5-bromo-1H-indazole could be reacted with isopropenyltributylstannane, catalyzed by a palladium complex, to form the target molecule. nih.gov

Regioselective Functionalization Techniques for Indazole Derivatives

Achieving functionalization specifically at the C5 position requires precise control over the reaction's regioselectivity, which can be challenging due to the presence of multiple reactive sites on the indazole ring (N1, N2, C3, and other C-H bonds on the benzene (B151609) ring).

The most direct method to ensure C5 functionalization is to start with an indazole already substituted at that position, such as 5-bromo-1H-indazole, which serves as a versatile synthetic handle for cross-coupling reactions. nih.govbeilstein-journals.org

More advanced techniques involve direct C–H functionalization, which avoids the need for pre-functionalized substrates. nih.govresearchgate.net However, directing these reactions to the C5 position requires specific strategies:

Directed ortho-Metalation (DoM): This powerful technique utilizes a Directed Metalation Group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific, adjacent C-H bond. baranlab.orgunblog.frwikipedia.org To target the C5 position, a DMG would ideally be placed at the C4 or C6 position. For instance, a methoxy (B1213986), amide, or carbamate (B1207046) group at C4 could direct lithiation to the C5 position, creating a nucleophilic site that can then react with an appropriate electrophile to introduce or build the isopropenyl moiety. uwindsor.caorganic-chemistry.org

Transition Metal-Catalyzed C-H Activation: In recent years, methods for the regioselective C-H functionalization of the indazole benzenoid ring have been developed. researchgate.netnih.gov These reactions often rely on a directing group attached to the indazole nitrogen (N1), which coordinates to a transition metal catalyst (e.g., palladium, rhodium, ruthenium) and directs C-H activation to a specific site. While C7 functionalization has been demonstrated using this approach, achieving C5 selectivity often depends on the specific directing group and ligand combination. nih.govnih.gov

Catalytic Systems in Indazole Synthesis and Functionalization

Catalysis is fundamental to both the construction of the core indazole ring and its subsequent functionalization. Modern synthetic methods employ a wide range of catalytic systems, from transition metals to simple acids and bases, and increasingly incorporate principles of green chemistry.

Transition Metal-Catalyzed Coupling Reactions for Alkenylation

Transition metal catalysis is the cornerstone of modern methods for introducing alkenyl groups onto aromatic heterocycles like indazole. Palladium-based catalysts are particularly prevalent and effective for this purpose.

The table below summarizes key transition metal-catalyzed reactions applicable to the alkenylation of the indazole C5 position.

| Reaction Name | Catalyst System | Substrate 1 (Indazole) | Substrate 2 (Alkenyl Source) | Key Features & Advantages |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Pd(PPh₃)₄ with a base (e.g., K₂CO₃, Cs₂CO₃) | 5-Halo-1H-indazole | Isopropenylboronic acid or ester | High functional group tolerance; mild reaction conditions; commercially available reagents. nih.govnih.gov |

| Mizoroki-Heck Reaction | Pd(OAc)₂, PdCl₂ with a base (e.g., Et₃N) and often a phosphine (B1218219) ligand | 5-Halo-1H-indazole | Isopropene | Atom-economical as it uses a simple alkene; excellent for forming substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 5-Halo-1H-indazole | Isopropenyltributylstannane | Mild conditions; tolerant of many functional groups, though toxicity of tin reagents is a drawback. nih.gov |

| Direct C-H Alkenylation | Rh(III) or Ru(II) complexes, Pd(OAc)₂ with an oxidant | 1H-Indazole (with a directing group) | Activated Alkenes (e.g., acrylates) | Avoids pre-functionalization of the indazole; highly atom-economical. Requires a directing group for regiocontrol. nih.govresearchgate.net |

Acid/Base Catalysis in Indazole Ring System Construction

The synthesis of the indazole ring itself often relies on acid or base catalysis to facilitate the key cyclization step. These methods typically involve the intramolecular condensation of a suitably substituted benzene derivative.

Acid Catalysis: In reactions like the Jacobson synthesis, an acid catalyst promotes the cyclization of o-acylphenylhydrazines or related precursors. The acid activates the carbonyl group towards nucleophilic attack by the hydrazine (B178648) nitrogen, and subsequently facilitates the dehydration of the resulting intermediate to form the aromatic indazole ring.

Base Catalysis: Base-catalyzed methods are also common. For example, the reaction of a 2-nitroaryl derivative with a nucleophile can lead to cyclization where a base promotes the formation of the N-N bond, a key step in constructing the pyrazole (B372694) moiety of the indazole system.

Green Chemistry Principles in Indazole Synthesis

In line with modern synthetic chemistry, there is a growing emphasis on developing environmentally benign methods for indazole synthesis. These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Use of Greener Catalysts: Some protocols employ non-toxic, renewable, or readily available catalysts. Examples include the use of ammonium (B1175870) chloride as a mild acid catalyst or even natural materials like lemon peel powder, which can catalyze the formation of the indazole ring under ultrasound irradiation.

Alternative Energy Sources: Microwave irradiation and ultrasound are increasingly used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Environmentally Benign Solvents: Efforts have been made to replace hazardous organic solvents with greener alternatives. Water and polyethylene (B3416737) glycol (PEG) have been successfully used as solvents for some indazole syntheses, such as in copper-catalyzed three-component reactions.

Metal-Free Reactions: To avoid the cost and toxicity associated with some transition metals, metal-free synthetic routes are being developed. One such approach involves the visible light-induced deoxygenative cyclization of o-carbonyl azobenzenes to afford 2H-indazoles, representing a sustainable and metal-free pathway.

Synthesis of Related Prop-1-en-2-yl Indazole Derivatives for Comparative Analysis

The synthesis of indazole derivatives bearing a prop-1-en-2-yl (isopropenyl) group and other related alkenyl moieties is a subject of significant research, driven by the prevalence of the indazole core in pharmacologically active compounds. nih.govcaribjscitech.com Methodologies for introducing these unsaturated side chains often leverage modern transition-metal-catalyzed reactions, which allow for regioselective functionalization of the indazole nucleus or the construction of the heterocyclic system from appropriately substituted precursors. nih.govnih.gov A comparative analysis of these strategies reveals distinct advantages in terms of efficiency, regiocontrol, and substrate scope.

One of the most direct and atom-economical approaches is the palladium-catalyzed oxidative C-H alkenylation. acs.orgnih.gov This methodology enables the direct coupling of indazole derivatives with various olefins. Research has demonstrated that using a catalytic system of Palladium(II) acetate (B1210297) (Pd(OAc)₂) with an oxidant such as silver carbonate (Ag₂CO₃) can promote selective C3-monoalkenylation of both 1H- and 2H-indazoles in good yields. acs.orgnih.gov This approach avoids the need for pre-functionalization (e.g., halogenation) of the indazole starting material. Furthermore, the strategy has been extended to achieve a novel oxidative C7-alkenylation on 3-substituted 1H-indazoles, showcasing its versatility. acs.orgnih.gov The reaction conditions can be fine-tuned with additives; for instance, the inclusion of acetic acid (AcOH) and acetic anhydride (B1165640) (Ac₂O) has been shown to significantly improve reaction yields. acs.org

| Starting Indazole | Olefin Partner | Catalyst / Oxidant | Key Additives | Product Description | Ref |

| 2-Methyl (2H)-indazole | Ethyl acrylate | Pd(OAc)₂ / Ag₂CO₃ | AcOH / Ac₂O | C3-Alkenylated product | acs.org |

| 1H-Indazole | Various acrylates | Pd(OAc)₂ / Ag₂CO₃ | AcOH / Ac₂O | C3-Alkenylated products | acs.org |

| 3-Substituted 1H-indazoles | Various olefins | Pd(OAc)₂ / Ag₂CO₃ | - | C7-Alkenylated products | nih.gov |

A different strategy involves a one-pot, multi-reaction sequence that constructs the alkenyl-indazole scaffold from acyclic precursors. An efficient method has been developed for the selective synthesis of (E)-3-alkenyl 2H-indazoles using a palladium and copper co-catalyzed process. acs.org This reaction proceeds via an intermolecular Sonogashira coupling of 2-iodoazoarenes with terminal allylenes, followed by a copper-catalyzed cyclization and subsequent visible-light-promoted isomerization to furnish the final E-isomer with high selectivity. acs.org This approach is notable for building the desired substituted indazole core and installing the alkenyl group concurrently.

| Substrate 1 | Substrate 2 | Catalytic System | Process Highlights | Product Description | Ref |

| 2-Iodoazoarenes | Terminal allylenes | Pd/Cu co-catalysis | Sonogashira coupling, cyclization, photoisomerization | (E)-3-Alkenyl 2H-indazoles | acs.org |

A third approach utilizes the functionalization of a simpler heterocyclic precursor, which is then converted into the indazole ring system. Ligand-controlled regiodivergent C-H alkenylation of pyrazoles offers a powerful method to create functionalized indazoles. nih.gov In this strategy, the regioselectivity of the initial pyrazole alkenylation is dictated by the specific catalyst and ligand combination. For example, an electrophilic palladium catalyst generated with trifluoroacetic acid (TFA) and 4,5-diazafluoren-9-one (B35911) (DAF) directs alkenylation to the C4 position of the pyrazole ring. nih.gov In contrast, using potassium acetate (KOAc) with a mono-protected amino acid (MPAA) ligand like Ac-Val-OH favors C5-alkenylation. nih.gov The resulting alkenyl pyrazole can then undergo annulation through a sequence of thermal 6π-electrocyclization and oxidation to yield the corresponding functionalized indazole. nih.gov This method provides a high degree of control over the final substitution pattern of the indazole product.

| Precursor | Ligand/Additive | Site of Alkenylation | Subsequent Steps | Final Product | Ref |

| Pyrazole | TFA / DAF | C4-Position | 6π-Electrocyclization, Oxidation | Functionalized Indazole | nih.gov |

| Pyrazole | KOAc / Ac-Val-OH | C5-Position | 6π-Electrocyclization, Oxidation | Functionalized Indazole | nih.gov |

Structural Elucidation and Conformational Analysis of 5 Prop 1 En 2 Yl 1h Indazole

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within a molecule. For 5-(prop-1-en-2-yl)-1H-indazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy is employed for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial.

In the ¹H NMR spectrum, the protons of the indazole ring system typically appear in the aromatic region. The chemical shifts and coupling constants of these protons provide information about their relative positions. For instance, in related indazole derivatives, aromatic protons are observed at specific chemical shifts. chemicalbook.comnih.gov The protons of the prop-1-en-2-yl group will exhibit characteristic signals in the vinylic and allylic regions of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring and the prop-1-en-2-yl substituent are indicative of their electronic environment. Data from similar indazole structures can be used to predict the approximate chemical shifts for the target molecule. nih.govrsc.org

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the indazole core and the prop-1-en-2-yl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole Ring | ||

| H-3 | ~8.1 | ~134.0 |

| H-4 | ~7.6 | ~121.0 |

| H-6 | ~7.4 | ~122.0 |

| H-7 | ~7.8 | ~110.0 |

| NH | ~13.0 | - |

| C-3 | - | ~134.0 |

| C-3a | - | ~124.0 |

| C-4 | - | ~121.0 |

| C-5 | - | ~130.0 |

| C-6 | - | ~122.0 |

| C-7 | - | ~110.0 |

| C-7a | - | ~140.0 |

| Prop-1-en-2-yl Group | ||

| =CH₂ | ~5.1, ~5.3 | ~115.0 |

| -C= | - | ~142.0 |

| -CH₃ | ~2.2 | ~22.0 |

Note: These are predicted values based on known data for similar indazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. fiu.edu For this compound, HRMS would provide an accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₁₀N₂. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the molecular formula. rsc.orgrsc.orgamazonaws.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Calculated Exact Mass | 158.0844 |

| Method | Electrospray Ionization (ESI) or Electron Ionization (EI) |

| Expected [M+H]⁺ | 159.0917 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.commdpi.comnih.govnih.gov For this compound, characteristic vibrational frequencies can be assigned to specific bonds and functional groups.

The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the alkene group are expected in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations of the indazole ring will also have characteristic absorptions. The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene (B151609) ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Indazole) | Stretching | 3100-3400 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Alkene) | Stretching | 3010-3095 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C-N (Indazole) | Stretching | 1250-1350 |

| C-H (Aromatic) | Out-of-plane Bending | 750-900 |

X-ray Crystallography of this compound and Analogues

While a specific crystal structure for this compound is not publicly available, analysis of the crystal structures of related indazole derivatives provides valuable insights into the likely packing motifs and intermolecular interactions that govern its solid-state architecture. mdpi.commdpi.com

Hydrogen bonding plays a crucial role in the supramolecular assembly of indazole derivatives. nih.gov The N-H group of the indazole ring can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor. This often leads to the formation of hydrogen-bonded chains or dimers, which are fundamental building blocks of the crystal lattice. rsc.org

Table 4: Common Intermolecular Interactions in Indazole Derivatives

| Interaction Type | Description |

| N-H···N Hydrogen Bonding | Formation of chains or dimers through hydrogen bonds between the N-H group of one molecule and the nitrogen lone pair of another. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. |

| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and the π-electron system of an aromatic ring. |

| van der Waals Forces | General intermolecular forces contributing to the overall crystal packing. |

Conformational Dynamics and Positional Disorder of Unsaturated Moieties

The conformational landscape of the isopropenyl group is chiefly influenced by a balance of steric and electronic factors. The rotation about the single bond connecting the sp²-hybridized carbon of the isopropenyl group to the sp²-hybridized carbon of the indazole ring is not entirely free. A certain energy barrier must be overcome for this rotation to occur. This barrier arises from the steric hindrance between the methyl group and the vinyl hydrogens of the isopropenyl moiety with the adjacent atoms of the indazole ring.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide theoretical estimations of the rotational energy profile. A hypothetical energy profile for the rotation of the isopropenyl group is presented below, illustrating the concept of rotational energy barriers.

Table 1: Hypothetical Rotational Energy Barriers for the Isopropenyl Group

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed (higher energy) |

| 30 | 1.3 | Skewed |

| 60 | 0.5 | Skewed |

| 90 | 0.0 | Perpendicular (lower energy) |

| 120 | 0.5 | Skewed |

| 150 | 1.3 | Skewed |

| 180 | 2.5 | Eclipsed (higher energy) |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecular fragments.

In the solid state, as determined by X-ray crystallography, the unsaturated isopropenyl moiety may exhibit positional disorder. This phenomenon occurs when a molecule or a part of it occupies two or more distinct positions in the crystal lattice. The electron density map obtained from X-ray diffraction would then represent a weighted average of these positions.

Such disorder can be either static, where different molecules in the crystal adopt slightly different conformations, or dynamic, where the moiety is undergoing motion between different conformations within the crystal. For the isopropenyl group in this compound, this could manifest as the vinyl group and the methyl group occupying two alternative orientations with specific occupancy factors.

For instance, in a crystal structure, the isopropenyl group might be found in two primary conformations, rotated relative to each other. The refinement of the crystal structure would then involve modeling these two positions and their relative occupancies.

Table 2: Illustrative Example of Positional Disorder Parameters from a Hypothetical Crystallographic Study

| Atom | Position A Occupancy | Position B Occupancy |

| C(vinyl) | 0.65 | 0.35 |

| H(vinyl) | 0.65 | 0.35 |

| C(methyl) | 0.65 | 0.35 |

| H(methyl) | 0.65 | 0.35 |

Note: This table represents a hypothetical scenario to illustrate the concept of positional disorder and does not reflect actual experimental data for this compound.

The presence and nature of such conformational dynamics and positional disorder are crucial for a comprehensive understanding of the structural properties of this compound. These features can have implications for its physical properties and its interactions with other molecules.

Theoretical and Computational Investigations of 5 Prop 1 En 2 Yl 1h Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. dergipark.org.tr For 5-(prop-1-en-2-yl)-1H-indazole, DFT calculations can elucidate its structure, reactivity, and the stability of its various forms.

The electronic structure of a molecule dictates its physical and chemical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO would also be located on the aromatic scaffold. The prop-1-en-2-yl substituent would modulate the electron density and orbital energies compared to the unsubstituted indazole. DFT calculations can generate detailed maps of these orbitals and their corresponding energy levels.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In the MEP of an indazole derivative, negative potential (typically colored red) is concentrated around the nitrogen atoms, indicating sites prone to electrophilic attack, while positive potential (blue) is found around the N-H proton, making it a site for nucleophilic interaction. nih.gov

Interactive Table: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.30 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.95 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

Note: The values presented are representative for indazole derivatives and serve to illustrate the concepts discussed. They are not specific computational results for this compound.

Based on FMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a framework for predicting how the molecule will behave in a chemical reaction. dergipark.org.trresearchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These parameters are invaluable for comparing the reactivity of a series of related compounds. For instance, DFT calculations have been used to gain mechanistic insights into the regioselective N-alkylation of indazoles, where partial charges and Fukui indices (which identify local reactivity sites) help explain why alkylation occurs at the N1 or N2 position under different conditions. researchgate.net For this compound, such calculations could predict the most likely sites for electrophilic substitution or nucleophilic addition.

Interactive Table: Illustrative Global Reactivity Descriptors

| Descriptor | Calculated Value | Unit | Definition |

| Ionization Potential (I) | 6.25 | eV | Energy needed to remove an electron. |

| Electron Affinity (A) | 1.30 | eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.775 | eV | Ability to attract electrons. |

| Chemical Hardness (η) | 2.475 | eV | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | 2.88 | eV | Capacity to accept electrons. |

Note: These values are derived from the illustrative FMO energies in the previous table and are representative of the indazole class.

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.govresearchgate.net Generally, the 1H-indazole is thermodynamically more stable than the 2H-indazole. nih.govresearchgate.netresearchgate.net

Quantum chemical calculations are highly effective at determining the relative stabilities of these tautomers. By calculating the total electronic energy of each tautomer, the equilibrium distribution can be predicted. DFT studies on various indazole derivatives have consistently shown that the 1H form is lower in energy. bgu.ac.ilnih.gov The stability can, however, be influenced by substitution patterns and intermolecular interactions, such as hydrogen bonding in different solvents. For example, some 2H-indazole tautomers can be stabilized by the formation of centrosymmetric dimers. bgu.ac.ilnih.gov For this compound, DFT calculations would confirm the greater stability of the 1H tautomer and quantify the energy difference between the 1H and 2H forms, providing insight into the tautomeric equilibrium.

Molecular Dynamics Simulations for Conformational Exploration

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. livecomsjournal.org MD simulations are essential for exploring the conformational landscape of flexible molecules and understanding their interactions with other molecules, such as proteins. mdpi.com

The 5-(prop-1-en-2-yl) substituent introduces a degree of flexibility to the otherwise rigid indazole scaffold. The bond connecting the substituent to the ring can rotate, allowing the prop-1-en-2-yl group to adopt various orientations relative to the bicyclic core.

MD simulations can be used to explore the full range of these conformations. By simulating the molecule's movement over nanoseconds or longer, a trajectory is generated that maps its conformational space. lew.ro Analysis of this trajectory can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. Tools like Root Mean Square Deviation (RMSD) can be used to analyze the stability of different conformers over the simulation time. ekb.eg

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in compounds that target proteins like kinases. researchgate.netnih.gov Understanding how a ligand like this compound interacts with a protein target is fundamental to drug design. mdpi.com

MD simulations are a cornerstone of this process. The process typically begins with molecular docking, a computational method that predicts the preferred binding orientation of the ligand within a protein's active site. nih.gov Following docking, an MD simulation of the ligand-protein complex is performed. This simulation reveals the dynamic stability of the binding pose and provides a detailed picture of the key interactions. nih.gov

Analysis of the MD trajectory can identify:

Stable Hydrogen Bonds: The simulation shows which hydrogen bonds between the ligand and protein are maintained over time. For indazoles, the N-H group and the pyridinic nitrogen are common hydrogen bond donors and acceptors, respectively. nih.gov

Hydrophobic Interactions: The simulation highlights contacts between nonpolar parts of the ligand (like the benzene (B151609) ring) and hydrophobic residues in the protein's binding pocket.

π-π Stacking: Interactions between the aromatic indazole ring and aromatic amino acid residues like phenylalanine or tyrosine can be observed and quantified. nih.gov

By calculating the binding free energy from the simulation, researchers can estimate the affinity of the ligand for the protein. nih.gov These detailed insights into the dynamics of ligand-protein interactions are crucial for optimizing lead compounds in drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry and drug design. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. For indazole derivatives, which are recognized for their diverse pharmacological activities, QSAR studies are instrumental in optimizing their therapeutic potential.

The development of robust and predictive QSAR models for indazole derivatives is a key step in the rational design of novel therapeutic agents. These models are constructed by correlating various molecular descriptors of a series of indazole analogues with their experimentally determined biological activities. The goal is to create a statistically significant equation that can forecast the activity of new derivatives, including those containing substituents such as the prop-1-en-2-yl group.

The general process for developing a predictive QSAR model for a series of indazole derivatives, including this compound, would involve several key stages. Initially, a dataset of indazole compounds with a range of structural modifications and their corresponding biological activities (e.g., IC50 values) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be broadly categorized into electronic, steric, and lipophilic (hydrophobic) parameters, among others.

Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to identify the descriptors that have the most significant correlation with biological activity. A predictive model is then constructed using these selected descriptors. The reliability and predictive power of the model are assessed through rigorous validation methods, including internal (cross-validation) and external validation with a separate test set of compounds.

For a hypothetical series of 5-substituted indazole derivatives, a QSAR model might take the following general form:

log(1/C) = k1σ + k2π + k3Es + c

Where:

log(1/C) is the biological activity (e.g., the inverse logarithm of the half-maximal inhibitory concentration, IC50).

σ (Sigma) represents the electronic effect of the substituent.

π (Pi) quantifies the lipophilicity of the substituent.

Es is Taft's steric parameter.

k1, k2, and k3 are regression coefficients, and c is a constant.

The following interactive table illustrates a hypothetical dataset of 5-substituted indazole derivatives and their associated molecular descriptors and biological activity, which could be used to develop such a predictive model.

| Compound | Substituent (at 5-position) | σ | π | E_s | log(1/C) |

| 1 | H | 0.00 | 0.00 | 1.24 | 4.5 |

| 2 | CH3 | -0.17 | 0.56 | 0.00 | 5.2 |

| 3 | Cl | 0.23 | 0.71 | 0.27 | 5.8 |

| 4 | OCH3 | -0.27 | -0.02 | 0.69 | 5.1 |

| 5 | prop-1-en-2-yl | -0.07 | 1.40 | -0.90 | 6.3 |

Lipophilicity: The prop-1-en-2-yl group is an aliphatic, unsaturated hydrocarbon moiety. As such, it is anticipated to significantly increase the lipophilicity of the indazole scaffold. In QSAR, lipophilicity is often quantified by the partition coefficient (logP) or the hydrophobic substituent constant (π). The addition of this three-carbon group would lead to a positive π value, indicating a greater preference for a nonpolar environment compared to a hydrogen atom. This increased lipophilicity can have a profound impact on the pharmacokinetic properties of the molecule, such as its ability to cross cell membranes.

Electronic Effects: The electronic influence of the prop-1-en-2-yl group is more nuanced. The vinyl group can participate in resonance with the aromatic indazole ring system. The double bond can act as a weak electron-donating group through hyperconjugation and resonance. This is often reflected in a negative Hammett constant (σ), suggesting an increase in electron density in the aromatic ring. This modification of the electronic landscape can affect the molecule's ability to interact with biological targets, for instance, through π-π stacking or cation-π interactions.

Steric Effects: The prop-1-en-2-yl group introduces considerable bulk at the 5-position of the indazole ring. Steric properties are described by parameters such as Taft's steric parameter (Es) or molar refractivity (MR). The branched nature of the isopropenyl group results in a more negative Es value, indicating significant steric hindrance. This steric bulk can influence how the molecule fits into the binding pocket of a receptor or enzyme, potentially leading to either enhanced or diminished biological activity depending on the specific topology of the active site.

The table below summarizes the anticipated influence of the prop-1-en-2-yl group on key molecular descriptors relevant to QSAR modeling.

| Molecular Descriptor Category | Specific Descriptor | Expected Influence of prop-1-en-2-yl Group | Rationale |

| Lipophilicity | Hydrophobic substituent constant (π) | Increase (Positive value) | The group is a nonpolar hydrocarbon chain. |

| Partition Coefficient (logP) | Increase | Overall increase in molecular nonpolarity. | |

| Electronic Properties | Hammett constant (σ) | Slightly negative | Weak electron-donating through resonance and hyperconjugation. |

| Dipole Moment | Minor change | The group is largely nonpolar. | |

| Steric Properties | Taft's steric parameter (E_s) | Increase in steric bulk (More negative value) | Branched and larger than a hydrogen atom. |

| Molar Refractivity (MR) | Increase | Larger volume and more polarizable electrons in the double bond. |

Structure Activity Relationship Sar Studies Pertaining to the 5 Prop 1 En 2 Yl 1h Indazole Scaffold

Influence of Indazole Core Substitutions on Molecular Recognition and Potential Interactions

General studies on various indazole-based compounds have demonstrated that substitutions on the indazole core are crucial for molecular recognition and can dictate the type and strength of interactions with biological targets. For instance, in a series of 1H-indazole-3-carboxamide derivatives acting as inhibitors of human GSK-3, the nature of the substituent at the 5-position was found to be a key determinant of inhibitory potency. The data revealed that a methoxy (B1213986) group at the 5-position conferred significantly higher activity compared to a methyl group, suggesting that electronic and steric properties at this position play a critical role in the interaction with the target enzyme. nih.gov

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, substitutions on the phenyl ring of the indazole moiety have been explored. These studies indicated that the placement and nature of substituents can modulate the binding affinity, with certain substitution patterns leading to tighter binding within the hydrophobic cavity of the receptor. nih.gov Furthermore, the 3-aminoindazole group has been identified as a key pharmacophore that occupies the hinge region of kinases, forming critical hydrogen bonds with backbone residues. nih.gov

While these findings underscore the importance of substitution patterns on the indazole core for molecular recognition across different target classes, specific data on how substitutions would modulate the activity of a scaffold already containing a 5-(prop-1-en-2-yl) group is not available. The interplay between the isopropenyl group and other substituents on the indazole ring would need to be experimentally determined to understand its specific influence on potential molecular interactions.

Role of the Prop-1-en-2-yl Moiety in Ligand-Target Interactions

The conformational flexibility of the isopropenyl group is limited, which can be advantageous in drug design as it reduces the entropic penalty upon binding. The specific orientation of this group relative to the indazole core would be critical in determining its ability to form productive interactions with a target. Without experimental data, such as co-crystal structures or detailed SAR studies of analogs where the isopropenyl group is modified or replaced, its precise contribution to ligand-target interactions for the 5-(prop-1-en-2-yl)-1H-indazole scaffold remains speculative.

Modulation of Molecular Properties for Optimized Binding Affinity (General Principles)

Optimizing the binding affinity of a ligand for its target is a central goal in drug discovery and involves the strategic modulation of its molecular properties. For indazole-based scaffolds, several general principles can be applied.

Hydrogen Bonding: The indazole core itself contains hydrogen bond donors (N-H) and acceptors (N), which are often crucial for anchoring the ligand in the binding site of a target protein, as seen in many kinase inhibitors where the indazole forms hydrogen bonds with the hinge region of the kinase. nih.gov Modifications to the core, such as the introduction of additional hydrogen bonding functionalities, can enhance binding affinity if these new interactions are geometrically favorable.

Hydrophobic Interactions: The benzene (B151609) ring of the indazole provides a hydrophobic surface that can interact with nonpolar residues in the binding pocket. The size and nature of substituents on this ring can be tuned to optimize these hydrophobic interactions. For instance, adding lipophilic groups can increase affinity if there is a corresponding hydrophobic pocket on the protein surface.

Conformational Restraint: Introducing rigid elements or groups that restrict conformational flexibility can be a powerful strategy to enhance binding affinity. By pre-organizing the ligand in a conformation that is complementary to the binding site, the entropic cost of binding is reduced.

Applying these principles to the this compound scaffold would require a systematic exploration of various substitutions on the indazole core and modifications of the isopropenyl group itself. This would allow for a comprehensive understanding of how modulating different molecular properties translates to changes in binding affinity for a specific biological target.

Mechanistic Investigations of Molecular Interactions with 5 Prop 1 En 2 Yl 1h Indazole and Its Congeners

Exploration of Binding Modes through Computational Docking Studies

Computational docking studies have become an indispensable tool in medicinal chemistry to predict the binding orientation of small molecules within the active site of a biological target. For 5-(prop-1-en-2-yl)-1H-indazole and its congeners, these in silico methods provide valuable insights into their potential mechanisms of action, guiding the design of more potent and selective therapeutic agents. The indazole scaffold is a common motif in many kinase inhibitors, and docking studies often focus on their interactions with the ATP-binding site of these enzymes. biotech-asia.org

Active Site Analysis and Ligand Fit within Biological Macromolecules

Docking simulations of indazole derivatives into the active sites of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3), have revealed a consistent binding pattern. biotech-asia.orgnih.gov The planar indazole ring typically orients itself within the hydrophobic pocket of the ATP-binding site, establishing key interactions with the surrounding amino acid residues.

| Protein Kinase | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding (Hinge Region) | biotech-asia.org |

| VEGFR-2 | Val848, Ala866, Leu1035 | Hydrophobic Interactions | biotech-asia.org |

| FLT3 | Cys694, Asp829 | Hydrogen Bonding (Hinge Region) | nih.gov |

| FLT3 | Leu616, Val675, Phe830 | Hydrophobic Interactions | nih.gov |

Identification of Key Intermolecular Interactions: Hydrogen Bond Networks and Hydrophobic Contacts

The binding affinity of indazole derivatives is governed by a combination of intermolecular forces. Hydrogen bonds and hydrophobic interactions are paramount in defining the stability of the ligand-protein complex.

Hydrogen Bond Networks: A hallmark of the binding of many indazole-based kinase inhibitors is the formation of hydrogen bonds with the backbone atoms of the hinge region of the kinase. biotech-asia.org The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors. Typically, the N1-H of the indazole forms a hydrogen bond with a backbone carbonyl oxygen of a hinge residue, while the N2 atom can accept a hydrogen bond from a backbone amide proton. This bidentate interaction anchors the ligand in the active site and is a critical determinant of inhibitory potency. For example, in docking studies of indazole derivatives with VEGFR-2, hydrogen bonds are consistently observed with residues such as Cysteine 919. biotech-asia.org

| Interaction Type | Indazole Moiety Involved | Potential Interacting Residues | Reference |

|---|---|---|---|

| Hydrogen Bond (Donor) | N1-H | Hinge Region Backbone Carbonyl (e.g., Cys) | biotech-asia.org |

| Hydrogen Bond (Acceptor) | N2 | Hinge Region Backbone Amide (e.g., Asp) | nih.gov |

| Hydrophobic | Benzene (B151609) Ring | Ala, Val, Leu, Ile, Phe | nih.gov |

| Hydrophobic | 5-(prop-1-en-2-yl) group | Val, Leu, Phe | nih.gov |

Biophysical Characterization Methodologies for Molecular Associations

While computational studies provide valuable predictive models, biophysical techniques are essential for the experimental validation and quantitative characterization of molecular interactions. nih.gov These methods can confirm binding, determine affinity and kinetics, and provide thermodynamic insights into the association of this compound and its congeners with their biological targets.

Several biophysical techniques are routinely employed in drug discovery to study protein-ligand interactions:

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (the indazole compound) to an immobilized ligand (the target protein) in real-time. omicsonline.orgmdpi.com This method allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated, providing a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. researchgate.net By titrating the indazole derivative into a solution containing the target protein, a binding isotherm can be generated. nih.gov Analysis of this isotherm yields the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying molecular interactions at atomic resolution. omicsonline.org Techniques such as chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR can be used to identify the binding interface and map the interaction site of the indazole compound on the protein surface. researchgate.net

Mass Spectrometry (MS): Affinity selection mass spectrometry can be used to screen for binders from a library of compounds. nih.gov Native mass spectrometry can be employed to study the stoichiometry and stability of the protein-ligand complex.

These biophysical methods provide complementary information that, when integrated with computational docking studies, can lead to a comprehensive understanding of the molecular interactions between this compound and its biological targets. omicsonline.org

| Technique | Information Obtained | Key Advantages | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding Affinity (K_d), Kinetics (k_on, k_off) | Label-free, real-time analysis | omicsonline.orgmdpi.comnih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_d), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Direct measurement of heat change, provides full thermodynamic profile | mdpi.comnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Binding Site Mapping, Structural Changes | Atomic-level resolution | omicsonline.orgresearchgate.net |

| Mass Spectrometry (MS) | Binding Confirmation, Stoichiometry | High sensitivity, applicable to complex mixtures | nih.gov |

Emerging Trends and Future Research Directions

The field of indazole chemistry is currently experiencing a dynamic evolution, driven by technological advancements and the expanding scope of chemical biology. Researchers are increasingly looking beyond the traditional boundaries of medicinal chemistry to unlock the full potential of the indazole scaffold. This section explores the emerging trends and future research directions that are poised to shape the landscape of indazole research, with a particular focus on the integration of computational methods, innovative synthetic strategies, and novel applications.

Q & A

Q. What are the optimal synthetic routes for 5-(prop-1-en-2-yl)-1H-indazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, 2-chloro-5-nitrobenzoic acid can be converted to an acid chloride and reacted with 1,2-dichlorobenzene under AlCl₃ catalysis. Subsequent treatment with hydrazine hydrate in dimethylformamide (DMF) facilitates indazole ring closure via cyclization . Optimization includes controlling stoichiometry (1.1 equiv of acylating agent), reflux conditions, and using polyphosphoric acid (PPA) for dehydrative cyclization . Yield improvements (up to 70–80%) are achieved by isolating intermediates (e.g., 3-(piperazin-1-yl)methyl derivatives) before final functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral contradictions resolved?

Methodological Answer:

- IR spectroscopy : Identifies N-H stretches (3200–3400 cm⁻¹) and C=C bonds (1600–1650 cm⁻¹) in the indazole core.

- ¹H/¹³C NMR : Assigns protons on the prop-1-en-2-yl group (δ 5.2–5.8 ppm for vinyl protons) and indazole aromatic protons (δ 7.1–8.3 ppm). Overlapping signals are resolved using 2D techniques (COSY, HSQC) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Contradictions between calculated and observed data are addressed by verifying synthetic intermediates and optimizing ionization conditions (e.g., ESI vs. EI) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Substitution patterns : Modifications at the indazole N1 position (e.g., Mannich base derivatives) improve solubility and binding affinity. For example, 3-((piperazin-1-yl)methyl)-1H-indazole derivatives show enhanced antimicrobial activity due to increased basicity .

- Electron-withdrawing groups : Nitro or bromo substituents at C6/C7 positions (e.g., 3-bromo-6-nitro derivatives) enhance tubulin inhibition by altering electron density in the aromatic system .

- Hybrid scaffolds : Coupling with oxadiazole or triazole moieties (e.g., 1,3,4-oxadiazol-2-yl derivatives) improves metabolic stability and target selectivity .

Q. What computational strategies are effective for predicting the binding modes of this compound derivatives to biological targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict interactions with targets (e.g., tubulin or 5-HT₄ receptors). For example, docking studies of 1-isopropyl-3-oxadiazol-2-yl derivatives reveal hydrogen bonding with Ser130 and hydrophobic interactions with Leu127 in 5-HT₄ .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- Pharmacophore modeling : MOE or Phase identifies critical features (e.g., aromaticity, hydrogen bond acceptors) for activity .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values) for this compound analogs?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%).

- Data normalization : Use reference compounds (e.g., vincristine for tubulin inhibition) to calibrate activity .

- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets. For example, discrepancies in antimicrobial activity between oxadiazole and triazole derivatives are resolved by clustering logP and polar surface area (PSA) values .

Data Analysis and Structural Refinement

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound derivatives?

Methodological Answer:

- SHELX suite : SHELXD (structure solution) and SHELXL (refinement) handle twinning and high-resolution data. For example, anisotropic displacement parameters (ADPs) are refined using 0.01 Ų restraints to resolve disorder in the prop-1-en-2-yl group .

- WinGX/ORTEP : Visualize thermal ellipsoids and generate publication-quality figures. Hydrogen bonding networks (e.g., N-H···O interactions) are validated using Mercury .

Experimental Design

Q. How can researchers design robust in vitro assays to evaluate the anti-inflammatory potential of this compound derivatives?

Methodological Answer:

- Cell-based assays : Use RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA (IC₅₀ <10 μM for active compounds) .

- Enzymatic assays : COX-2 inhibition is quantified using a fluorometric kit (Cayman Chemical) with indomethacin as a control.

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.